Methyl mesopyropheophorbide a
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36151-62-9 |
|---|---|
Molecular Formula |
C34H38N4O3 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
methyl 3-[(21S,22S)-11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate |
InChI |
InChI=1S/C34H38N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h13-15,18,22,37,39H,8-12H2,1-7H3/t18-,22-/m0/s1 |
InChI Key |
KFVJKPWAVITNFD-AVRDEDQJSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl Mesopyropheophorbide a and Its Derivatives
Isolation and Derivatization from Natural Chlorophyll (B73375) Sources for Research Purposes
The primary route to obtaining methyl mesopyropheophorbide a begins with the extraction of chlorophyll a from natural sources, most commonly photosynthetic organisms like the cyanobacterium Spirulina. The process involves several key steps:
Extraction: The biomass, often spray-dried, is extracted with an organic solvent, typically cold methanol, to solubilize the chlorophyllous pigments. This crude extract contains a mixture of chlorophylls (B1240455) and other lipid-soluble compounds.
Demetalation: The central magnesium ion is removed from the extracted chlorophyll a. This is achieved by treating the extract with a mild acid, such as hydrochloric acid or phosphoric acid. uni-muenchen.de This step converts chlorophyll a into pheophytin a.
Esterification: The phytyl tail of pheophytin a is transesterified to a methyl group. This is commonly done by continuing the acidic treatment in methanol, which converts pheophytin a to methyl pheophorbide a.
Purification: The resulting methyl pheophorbide a is purified from the mixture using chromatographic techniques, such as column chromatography on silica (B1680970) gel or high-pressure liquid chromatography (HPLC). uni-muenchen.de
Decarboxylation (Pyrolysis): The final step is the conversion of methyl pheophorbide a to this compound. This is accomplished through a pyrolysis reaction, where methyl pheophorbide a is heated in a high-boiling point solvent like 2,4,6-collidine, often with a salt such as lithium iodide. nih.gov This process removes the methoxycarbonyl group at the C13² position, yielding the target compound, this compound.
This multi-step procedure allows for the production of significant quantities of this compound, which serves as a crucial precursor for further semisynthetic modifications.
**2.2. Semisynthetic Approaches for Tailored this compound Analogs
Semisynthesis is the cornerstone of creating novel analogs of this compound with tailored properties. By starting with the naturally derived macrocycle, researchers can introduce a wide range of chemical modifications.
The ability to selectively modify specific positions on the chlorin (B1196114) macrocycle is essential for structure-activity relationship studies. figshare.com The reactivity of the macrocycle's peripheral positions can be controlled by the choice of reagents and reaction conditions. For instance, electrophilic substitution reactions like bromination can be directed to different sites. Under acidic conditions (e.g., 10% TFA in CH₂Cl₂), bromination of a related chlorin system occurs preferentially at the C15-position, while ring B (containing the C7 and C8 substituents) is deactivated. figshare.com Conversely, under neutral conditions, bromination can be directed to the C7-position. figshare.com This principle of using reaction conditions to direct substituents allows for the planned synthesis of analogues with modifications at specific sites like C3, C8, or C12, enabling fine-tuning of the molecule's electronic and photophysical properties.
Specific functional groups can be introduced at various positions to create highly functionalized analogs. A notable example is the reaction of this compound with formaldehyde (B43269), where the reaction outcome is dictated by the pH. rsc.orgnih.gov
C13²-methylene derivative: Treatment with formaldehyde under basic conditions leads to the formation of a novel 13²-methylene derivative in high yield (85%). This introduces a reactive exocyclic double bond. rsc.orgnih.gov
C20-hydroxymethyl derivative: In contrast, reacting this compound with formaldehyde under acidic conditions results in the introduction of a hydroxymethyl group at the C20-position (meso-position) in a 65% yield. rsc.orgnih.gov
These condition-dependent reactions provide efficient routes to novel derivatives with unique functionalities for further chemical elaboration. rsc.org
| Starting Material | Reagent | Condition | Product | Yield |
| This compound | Formaldehyde | Basic | 13²-methylene derivative | 85% |
| This compound | Formaldehyde | Acidic | 20-hydroxymethyl derivative | 65% |
Research has focused on creating analogs that are resistant to this epimerization. One successful strategy involves replacing the C13²-methoxycarbonyl group with a stable alkyl group. nih.gov This is achieved by C13²-alkylation of methyl pheophorbide a/a' under basic conditions, followed by pyrolysis. This process yields methyl 13²-alkyl-pyropheophorbides a. A key finding is that these reactions are stereoselective, predominantly producing the (13²R)-stereoisomer along with a smaller amount of the (13²S)-epimer. nih.gov These synthetic analogs, such as methyl (13²R)-propyl-pyropheophorbide a, exhibit high stability against epimerization compared to natural chlorophyll a. nih.gov
The central cavity of the chlorin macrocycle can be reversibly coordinated with various metal ions. The process of removing the central metal is known as demetalation , typically achieved with a mild acid. uni-muenchen.de The insertion of a metal ion is termed metalation . This is often performed by heating the free-base chlorin with a metal salt, such as zinc acetate, in a suitable solvent.
These strategies are vital for several research applications:
Mimicking Natural Systems: Re-insertion of magnesium is used to create synthetic chlorophyll mimics to study their properties, such as resistance to epimerization. nih.gov
Modulating Photophysical Properties: Introducing different metals (e.g., Zn, Pd, Pt) can significantly alter the absorption spectra, fluorescence quantum yields, and triplet state lifetimes of the chlorin, which is crucial for applications in PDT and solar energy conversion.
Exploration of Chemo-Enzymatic Synthesis for Specific Modifications (e.g., C13²-dealkoxycarbonylation)
Chemo-enzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions, offering highly selective and environmentally benign synthetic routes. nih.gov Enzymes can perform transformations on complex molecules with high regio- and stereoselectivity under mild conditions, which are often difficult to achieve with traditional chemical methods. nih.gov
The standard conversion of methyl pheophorbide a to this compound involves a harsh chemical pyrolysis to remove the C13²-methoxycarbonyl group. While specific enzymatic C13²-dealkoxycarbonylation of this substrate is not yet a widely established method, the exploration of enzymes for such targeted modifications represents a promising frontier. The use of enzymes could potentially offer a milder and more controlled alternative to the high-temperature pyrolysis, avoiding potential side reactions and degradation of the sensitive chlorin macrocycle. The development of enzymatic or chemo-enzymatic approaches for key modifications of chlorophyll derivatives is an active area of research aimed at improving the efficiency and sustainability of synthesizing complex natural product analogs. nih.gov
Structural Elucidation and Conformational Analysis in Research
Advanced Spectroscopic Characterization Techniques in Research
A variety of spectroscopic methods are utilized to probe the structural and electronic properties of methyl mesopyropheophorbide a in solution and the solid state. These techniques provide detailed information on the connectivity of atoms, the stereochemistry, the electronic environment of the macrocycle, and the vibrational modes of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural and stereochemical elucidation of this compound and its derivatives. isuct.ru One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. researchgate.net However, due to the complexity of the molecule, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. isuct.ru
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, for instance, within the side chains at positions 17 and 18. isuct.ru Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems across the macrocycle. isuct.ruresearchgate.net For example, HMBC cross-peaks between ring carbons and side-chain protons are used to assign the complex side chains. isuct.ru
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the conformation and stereochemistry. isuct.ru For instance, NOESY correlations can confirm the relative stereochemistry at the sp³-hybridized centers at positions 17 and 18. isuct.ru The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, providing a detailed picture of the molecule's covalent structure and solution-state conformation. isuct.ru Furthermore, specialized NMR techniques can be used to study the stereochemistry of related compounds, which can be extrapolated to this compound. nih.govpsu.edu
Below is an interactive table summarizing representative ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 5-CH | 9.93 | |
| 10-CH | 10.32 | |
| 20-CH | 9.37 | |
| 17-H | ||
| 18-H | ||
| 17¹-H | ||
| 17²-H | ||
| 18¹-CH₃ | ||
| 2¹-CH₃ | ||
| 7¹-CH₃ | ||
| 12¹-CH₃ | ||
| 13²-COOCH₃ | ||
| 17³-COOCH₃ | ||
| N21-H | 107 (¹⁵N) | |
| N22-H | 115 (¹⁵N) | |
| N23-H | 111 (¹⁵N) | |
| N24 | 292 (¹⁵N) | |
| Note: The table presents a selection of key NMR data. Complete assignment requires extensive 2D NMR analysis. Data for ¹⁵N is from HMBC experiments and represents the chemical shift of the nitrogen atoms. |
Electronic Absorption (UV-Visible) and Fluorescence Spectroscopy for Electronic Structure Perturbations and π-Conjugation Effects
Electronic absorption (UV-Visible) and fluorescence spectroscopy are fundamental techniques for investigating the electronic structure of the extensive π-conjugated system of this compound. The UV-Vis spectrum is characterized by an intense Soret band (or B band) in the near-UV region (around 400 nm) and several weaker Q bands in the visible region. These absorptions arise from π-π* transitions within the chlorin (B1196114) macrocycle.
The positions and intensities of these bands are sensitive to structural modifications and the surrounding environment. For instance, the introduction of additional π-conjugated substituents can lead to red-shifts (bathochromic shifts) and changes in the intensity of the absorption bands, indicating a perturbation of the electronic structure and a more extended π-system. isuct.ru The fluorescence spectrum, which is typically a mirror image of the Q-band absorption, provides information about the energy of the first excited singlet state and the efficiency of radiative decay. The quantum yield of fluorescence is another important parameter that can be influenced by structural changes and solvent effects. These spectroscopic techniques are invaluable for studying the effects of derivatization on the electronic properties of the molecule. researchgate.net
Vibrational Spectroscopy (Infrared and Resonance Raman) for Macrocycle and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Resonance Raman (RR) spectroscopy, provides detailed information about the vibrational modes of the this compound macrocycle and its various functional groups. libretexts.org IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. encyclopedia.pub For example, the C=O stretching vibrations of the ester and ketone groups, as well as the N-H and C-H stretching vibrations, give rise to distinct bands in the IR spectrum. researchgate.netnih.gov
Resonance Raman spectroscopy offers enhanced sensitivity and selectivity for the vibrational modes of the chromophoric macrocycle. researchgate.netpsu.edu By exciting with a laser wavelength that overlaps with an electronic absorption band (typically the Soret or a Q band), the Raman signals of the vibrations coupled to that electronic transition are significantly intensified. researchgate.net This allows for the detailed study of the skeletal vibrations of the chlorin ring, which are sensitive to the conformation and coordination state of the macrocycle. encyclopedia.pub Together, IR and RR spectroscopy provide a comprehensive picture of the molecular vibrations and can be used to detect subtle structural changes.
The following table lists some characteristic infrared absorption frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretching | ~1735 |
| Ketone C=O | Stretching | ~1695 |
| C=C (macrocycle) | Stretching | ~1600-1650 |
| C-H (aliphatic) | Stretching | ~2850-2960 |
| N-H | Stretching | ~3300-3400 |
Mass Spectrometry for Molecular Composition and Fragmentation Pattern Verification in Complex Derivatives
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and verifying the elemental composition of this compound and its derivatives. researchgate.net High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the molecular formula.
Furthermore, the fragmentation patterns observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with collision-induced dissociation (CID), offer valuable structural information. libretexts.orgmsu.edu The fragmentation of the molecule can occur at specific bonds, leading to the formation of characteristic fragment ions. youtube.comchemguide.co.uk For example, the loss of side chains, such as the propionate (B1217596) methyl ester group, can be readily identified. youtube.com Analysis of these fragmentation pathways helps to confirm the structure of the parent molecule and to identify the sites of modification in complex derivatives. chemguide.co.ukyoutube.com
Circular Dichroism Spectroscopy for Stereochemical Characterization
The chiral centers at positions 17 and 18 in the reduced D ring of the chlorin macrocycle, as well as any other chiral centers introduced through derivatization, contribute to the CD signal. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the strong Soret and Q bands, can be used to assign the absolute stereochemistry of these centers. nih.gov Theoretical calculations of CD spectra can also be used in conjunction with experimental data to confirm stereochemical assignments.
X-ray Crystallography for Solid-State Conformational and Supramolecular Arrangement Studies
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound, albeit in the solid state. researchgate.netnih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise coordinates of each atom in the molecule. isuct.ruuniversityofgalway.ie
This technique yields a wealth of information, including bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the crystal lattice. isuct.ru It allows for the direct visualization of the planarity of the chlorin macrocycle and the orientation of the various substituents. isuct.ru Furthermore, X-ray crystallography reveals the supramolecular arrangement of the molecules in the crystal, including intermolecular interactions such as hydrogen bonding and π-π stacking. isuct.ru These interactions can influence the physical and chemical properties of the material. The crystal structure of derivatives of this compound has been reported, showing that the planar molecules can form stacks in one direction. isuct.ru
Computational Chemistry and Molecular Modeling for Conformational and Electronic State Analysis
Computational modeling allows researchers to predict and analyze the behavior of this compound with a high degree of precision. Methodologies ranging from quantum mechanics to classical mechanics are employed to explore its conformational landscape and electronic characteristics.
Density Functional Theory (DFT) has become a cornerstone for the quantum chemical study of chlorophyll (B73375) derivatives like this compound. It is adept at predicting molecular geometries and electronic properties with considerable accuracy. researchgate.net For instance, studies on related methyl pheophorbides have shown that the M06-2X functional combined with the 6-311+G(d,p) basis set provides excellent performance for determining molecular geometries. researchgate.net
The simulation of electronic absorption spectra is another key application of DFT, typically carried out using its time-dependent extension, TD-DFT. researchgate.net This method calculates excitation energies and oscillator strengths, which can be used to reproduce and interpret experimental UV-visible spectra. researchgate.netresearchgate.net For methyl pheophorbide-a, TD-DFT calculations using the M06-2X functional have successfully simulated its spectrum in a CH2Cl2 solution, noting that spectra calculated in a solvent are generally more red-shifted compared to those in the solid state. researchgate.net The analysis of electronic structure is further deepened by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and by creating Molecular Electrostatic Surface Potential (MESP) maps. ymerdigital.com MESP maps are particularly useful for visualizing charge distribution and identifying reactive sites within the molecule, where red regions indicate negative potential (electrophilic attack sites) and blue regions show positive potential (nucleophilic attack sites). ymerdigital.com
Furthermore, DFT is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces. researchgate.netresearchgate.net By calculating the energy barriers of different reaction pathways, researchers can determine the most favorable mechanism. rsc.org This approach can be applied to understand the reactivity of specific structural motifs within this compound and its derivatives, providing a theoretical foundation for observed chemical transformations. researchgate.net
| Computational Method | Application | Key Findings/Capabilities | References |
|---|---|---|---|
| DFT (M06-2X/6-311+G(d,p)) | Molecular Geometry Optimization | Provides high accuracy for bond lengths and angles in related pheophorbides. | researchgate.net |
| TD-DFT (M06-2X/6-311+G(d,p)) | UV-Visible Spectra Simulation | Effectively simulates absorption spectra in solution; calculated spectra in solvent are red-shifted compared to solid state. | researchgate.net |
| DFT (B3LYP/6-311++G(d,p)) | Electronic Structure Analysis | Used to generate Molecular Electrostatic Potential (MESP) maps to identify reactive sites and analyze charge distribution. | ymerdigital.com |
| DFT | Reaction Mechanism Elucidation | Calculates energetic profiles and transition states to determine the most favorable reaction pathways. | researchgate.netrsc.org |
While DFT is powerful, it is computationally intensive. For exploring the vast conformational space of flexible molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable. nih.govnih.gov Molecular mechanics methods, such as the MM3 force field, can be used to study the conformations of molecules with conjugated π-electron systems. nih.gov Conformational search procedures are employed to find low-energy structures, providing insight into the preferred geometries governed by factors like intramolecular hydrogen bonds and steric hindrance. nih.gov
Molecular dynamics simulations extend this by simulating the atomic motions of a molecular system over time, offering a detailed view of its flexibility and dynamic behavior. nih.gov Using force fields such as the Optimized Potentials for Liquid Simulations (OPLS), MD studies on chlorophyll a have revealed how the molecule's conformation changes in different solvent environments. researchgate.net For example, in nonpolar solvents, the phytol (B49457) tail adopts a flexible, worm-like distribution, whereas in water, the molecule assumes a more compact structure with the tail folded onto the chlorin ring. researchgate.net
| Computational Method | Application | Key Findings/Capabilities | References |
|---|---|---|---|
| Molecular Mechanics (MM3) | Conformational Search | Identifies low-energy conformations and the influence of intramolecular forces on preferred geometry. | nih.gov |
| Molecular Dynamics (MD) | Conformational Flexibility and Dynamics | Simulates atomic motion over time to reveal how conformation changes in response to the environment (e.g., solvent). | nih.govresearchgate.net |
| MD with OPLS Force Field | Solvent Effects on Conformation | Demonstrates significant conformational changes of related chlorophylls (B1240455) in different solvents (e.g., water vs. benzene). | researchgate.net |
| MD Trajectory Analysis | Collective Motions | Analysis can reveal low-frequency, concerted movements of different parts of the molecule. | capes.gov.br |
Photophysical and Photochemical Research of Methyl Mesopyropheophorbide a and Its Analogs
Excited State Dynamics and Energy Transfer Mechanisms in Model Systems
Upon absorption of light, methyl mesopyropheophorbide a is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via fluorescence or undergo a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state is of paramount importance for its photosensitizing activity.
Energy transfer is a critical process in understanding the behavior of these photosensitizers in complex systems. In model systems, the excited photosensitizer can transfer its energy to other molecules. The efficiency of this transfer is dependent on factors such as the distance between the donor and acceptor molecules, their spectral overlap, and their relative orientation. In the context of PDT, the most crucial energy transfer process is from the triplet state of the photosensitizer to molecular oxygen.
Photosensitization Mechanisms: Generation of Reactive Oxygen Species (ROS) in Controlled Environments
The therapeutic effect of photosensitizers like this compound is primarily mediated by the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. The generation of ROS by photosensitizers can occur through two main pathways, known as Type I and Type II photoreactions.
The encapsulation of methyl pyropheophorbide-a (MPPa) in solid lipid nanoparticles has been shown to enhance the generation of singlet oxygen. nih.gov Similarly, chlorin (B1196114) e6, a related compound, is known to be an efficient producer of singlet oxygen. rsc.org The interaction of chlorin e6 with human serum albumin can lead to a switch from a Type II to a Type I mechanism in ROS production upon irradiation. nih.gov
Type I and Type II Photoreactions of this compound Derivatives
The balance between Type I and Type II reactions is influenced by the photosensitizer itself, its concentration, the surrounding microenvironment, and the concentration of the substrate and molecular oxygen.
Type I Photoreaction: In the Type I mechanism, the triplet state photosensitizer (PS*) directly interacts with a substrate molecule, such as a lipid or a protein, through electron or hydrogen atom transfer. This results in the formation of radical ions or free radicals. These radicals can then react with molecular oxygen to produce various ROS, including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While Type I mechanisms are generally considered less dominant for many photosensitizers in PDT, they can become significant in environments with low oxygen concentration or high substrate concentration. For instance, the interaction of chlorin e6 with human serum albumin has been observed to shift the ROS production mechanism towards Type I. nih.gov
Type II Photoreaction: The Type II mechanism is often the predominant pathway for photosensitizers like this compound. In this process, the triplet state photosensitizer transfers its energy directly to ground state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species in many PDT applications.
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. Methylpheophorbide a has a high singlet oxygen production quantum yield of 0.62. rsc.org For the related pyropheophorbide-a methyl ester, the singlet oxygen quantum yield was determined to be 0.2 in ethanol (B145695) and 0.13 in liposomes. researchgate.net Porphyrin-based photosensitizers, in general, are known to produce singlet oxygen upon irradiation. worldscientific.com The determination of these quantum yields is crucial for assessing the potential efficacy of a photosensitizer. worldscientific.comphotochemcad.comnih.gov
| Compound | Solvent/Environment | Triplet State Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Methylpheophorbide a | Not Specified | - | 0.62 rsc.org |
| Pyropheophorbide-a methyl ester | Ethanol | ~0.23 researchgate.net | 0.2 researchgate.net |
| Pyropheophorbide-a methyl ester | Liposomes | ~0.15 researchgate.net | 0.13 researchgate.net |
| Talaporfin sodium | Not Specified | - | 0.53 nih.gov |
| Protoporphyrin IX | Not Specified | - | 0.77 nih.gov |
Influence of Substituents and Macrocycle Distortion on Photochemical Properties
The photochemical properties of this compound and its analogs can be finely tuned by modifying their chemical structure. The introduction of different substituents at various positions on the chlorin macrocycle can significantly impact their absorption spectra, excited-state lifetimes, and ROS generation efficiency.
For example, the synthesis of various derivatives of this compound has been explored to create novel compounds with enhanced properties. nih.gov The addition of an exocyclic methylene (B1212753) group at the 13²-position of this compound has been achieved, creating a reactive enone system for further functionalization. nih.gov The nature of substituents on related chlorin e6 derivatives has been shown to affect their photodynamic activity. The introduction of long-chain ether groups in porphyrin derivatives has been found to result in better photosensitizers compared to their ester analogs. rsc.org
Furthermore, the distortion of the planar porphyrin macrocycle can also have a profound effect on the photochemical properties. Non-planar conformations can alter the electronic structure of the molecule, leading to changes in the energies of the excited states and the rates of intersystem crossing and fluorescence. This, in turn, influences the singlet oxygen quantum yield. The degree of macrocycle distortion can be controlled by introducing bulky substituents that cause steric hindrance.
Photoreactivity and Photodegradation Pathways in Controlled Chemical and Biological Systems
The photoreactivity of this compound is the foundation of its function as a photosensitizer. Upon absorption of light, it becomes a potent chemical reactant, capable of initiating the processes described above. The reactivity of the excited state is crucial for efficient ROS generation. The high reactivity of derivatives like 13²-methylene this compound opens up possibilities for creating new chlorophyll (B73375) a derivatives with tailored applications. nih.gov
However, this high reactivity can also lead to the degradation of the photosensitizer itself, a process known as photodegradation or photobleaching. Photodegradation can occur when the excited photosensitizer reacts with itself, with oxygen, or with other molecules in its environment. This process can lead to a loss of photosensitizing activity over time. Understanding the photodegradation pathways is essential for designing more robust and effective photosensitizers.
Biological and Biomedical Research Applications Pre Clinical and Mechanistic Focus Only
Role as a Model for Chlorophyll (B73375) Metabolism and Degradation Pathways in Photosynthetic Organisms
Chlorophyll degradation is a fundamental biological process in photosynthetic organisms, and the study of its catabolites is crucial for elucidating this pathway. nih.gov Pheophorbide a is a key intermediate in the degradation of chlorophyll a. nih.gov While methyl mesopyropheophorbide a is a known derivative of chlorophyll, extensive searches of the provided research literature did not yield specific studies where it is used as a model compound or a standard for the investigation of chlorophyll metabolism and degradation pathways in photosynthetic organisms. The bulk of the research focuses on its applications in photodynamic therapy.
Mechanistic Studies of Photosensitizer Action in In Vitro and Animal Models
The primary research focus on this compound, also known as pyropheophorbide-α methyl ester (MPPa), is its action as a photosensitizer in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS) that induce cellular damage, leading to cell death.
The efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and to localize in sensitive subcellular compartments. Studies have shown that the uptake of pyropheophorbide-a derivatives is influenced by their physicochemical properties, such as lipophilicity and aggregation state. nih.gov
In human pharyngeal squamous cell carcinoma (FaDu) and murine radiation-induced fibrosarcoma (RIF) cells, the subcellular localization of pyropheophorbide-a derivatives was found to be concentration-dependent. nih.gov At lower concentrations, more lipophilic derivatives tended to accumulate in lysosomes, while at concentrations at or above the 50% lethal dose (LD50), they predominantly localized to the mitochondria. nih.gov Less lipophilic derivatives, on the other hand, localized mainly to the mitochondria across all studied concentrations, suggesting that mitochondria are a key target for the photodynamic action of these compounds. nih.gov
Confocal laser scanning microscopy has confirmed the localization of this compound in various intracellular membrane systems, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria in human lung carcinoma NCI-h446 cells. researchgate.net Similarly, in murine macrophage RAW264.7 cells, the compound's uptake and subcellular localization have been observed using confocal fluorescence microscopy. nih.gov The mode of cellular uptake can also be influenced by the formulation of the photosensitizer. For instance, when encapsulated in nanoparticles, the uptake mechanism can involve clathrin-mediated endocytosis and macropinocytosis. nih.govnih.gov
Table 1: Subcellular Localization of this compound and its Derivatives in Various Cell Lines
| Cell Line | Compound | Subcellular Localization | Reference |
|---|---|---|---|
| Human pharyngeal squamous cell carcinoma (FaDu) | Pyropheophorbide-a derivatives | Mitochondria, Lysosomes | nih.gov |
| Murine radiation-induced fibrosarcoma (RIF) | Pyropheophorbide-a derivatives | Mitochondria, Lysosomes | nih.gov |
| Human lung carcinoma (NCI-h446) | This compound | Endoplasmic reticulum, Golgi apparatus, Lysosomes, Mitochondria | researchgate.net |
| Murine macrophage (RAW264.7) | This compound | Not specified in detail | nih.gov |
A significant body of research has been dedicated to understanding the cell death pathways triggered by this compound-mediated PDT. The primary mechanism of cell killing appears to be apoptosis, with evidence of necrosis also being reported.
In human osteosarcoma MG-63 cells, MPPa-PDT was shown to induce apoptosis, characterized by typical morphological changes such as chromatin condensation and karyorrhexis. This apoptotic process was found to be mediated by the mitochondrial pathway, as evidenced by a decrease in the mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytosol, a decrease in the expression of the anti-apoptotic protein Bcl-2, and an increase in the expression of the pro-apoptotic protein Bax.
Furthermore, in the same cell line, MPPa-PDT was also found to induce autophagy, which in turn promoted apoptosis. nih.gov The induction of apoptosis via the mitochondrial pathway has also been demonstrated in human lung cancer A549 cells, where MPPa-PDT led to the activation of the caspase-9/caspase-3 signaling cascade.
Research into the molecular underpinnings of this compound-PDT has identified several key molecular targets and signaling pathways. A central element in the photodynamic action of this compound is the generation of ROS.
The nuclear factor-E2-related factor 2 (Nrf2) signaling pathway, a crucial cellular defense mechanism against oxidative stress, has been identified as a target. In human ovarian cancer cells, MPPa-PDT was found to induce the translocation of Nrf2 to the nucleus and increase its expression. researchgate.net Downregulation of Nrf2 was shown to enhance the cytotoxicity and apoptosis induced by MPPa-PDT by increasing ROS levels, which resulted from the inhibition of the Nrf2-HO-1 or Nrf2-ABCG2 signaling pathways. researchgate.net This suggests that the Nrf2 pathway plays a cytoprotective role and that its inhibition can potentiate the effects of PDT.
In addition to the Nrf2 pathway, the ROS-Jnk signaling pathway has been implicated in the induction of autophagy in MG-63 cells following MPPa-PDT. nih.gov In murine macrophage RAW264.7 cells, MPPa-PDT was shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the NF-κB signaling pathway. nih.gov
Table 2: Investigated Molecular Targets and Pathways of this compound-PDT
| Molecular Target/Pathway | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Nrf2-HO-1/Nrf2-ABCG2 | Human ovarian cancer (A2780, SKOV3) | Inhibition of this pathway enhances PDT-induced apoptosis by increasing ROS. | researchgate.net |
| Mitochondrial Apoptosis Pathway (Bcl-2, Bax, Cytochrome c, Caspase-9/3) | Human osteosarcoma (MG-63), Human lung cancer (A549) | Activation of this pathway leads to apoptosis. | nih.gov |
| ROS-Jnk Signaling Pathway | Human osteosarcoma (MG-63) | Involved in the induction of autophagy. | nih.gov |
| NF-κB Signaling Pathway | Murine macrophage (RAW264.7) | Inhibition of this pathway reduces inflammation. | nih.gov |
Development as Research Tools for Biological Probes and Imaging Agents in Pre-clinical Settings
While this compound possesses inherent fluorescent properties, which are essential for its role as a photosensitizer and allow for its visualization within cells, a comprehensive review of the provided research literature did not reveal specific studies where it has been developed or utilized as a biological probe or imaging agent to investigate other biological molecules or processes in pre-clinical settings, beyond tracking its own biodistribution for PDT.
Structure-Activity Relationship Studies for Modulating Biological Response in Research Models
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of photosensitizers. For pyropheophorbide-a derivatives, including this compound, research has focused on how modifications to the molecular structure influence their photodynamic efficacy.
Another SAR study investigated the impact of introducing charged groups (anionic and cationic) at the 17² position of a related pyropheophorbide-a derivative. The type and number of charged groups, as well as the linker structure, were found to significantly influence the mode of cellular uptake by tumor cells. nih.gov These findings underscore the importance of molecular structure in determining the biological activity of pyropheophorbide-a based photosensitizers and provide a rational basis for the design of new analogs with improved therapeutic properties.
Supramolecular Chemistry and Self Assembly Research
Investigation of Aggregation Behavior of Methyl Mesopyropheophorbide a and its Derivatives in Solution
The aggregation of this compound and related chlorin (B1196114) compounds in various solvents is a subject of intense study due to its implications for photodynamic therapy and the construction of artificial photosynthetic systems. This behavior is primarily driven by non-covalent interactions, such as π-π stacking between the flat chlorin macrocycles and hydrophobic interactions.
In aqueous environments, chlorophyll (B73375) derivatives tend to aggregate to minimize contact between their hydrophobic surfaces and water molecules. This self-assembly process is highly dependent on the concentration of the compound, the nature of the solvent, and the specific chemical structure of the derivative. For instance, studies on the closely related methyl pheophorbide-a have shown that it self-aggregates or polymerizes in aqueous solutions. nih.gov
The formation of these aggregates significantly alters the photophysical properties of the molecules. Typically, aggregation leads to a shift in the absorption spectra. The self-aggregation of 3²-substituted bacteriochlorophyll-d analogs, which serve as models for naturally occurring bacteriochlorophylls, results in the formation of large, supramolecularly ordered oligomers that exhibit red-shifted absorption bands in aqueous micelle solutions. nih.gov For example, one derivative showed a red-shift of its main absorption band from 654 nm in its monomeric state to 680 nm upon aggregation, indicating a change in the electronic environment due to intermolecular interactions. nih.gov
The structure of the derivative plays a critical role in the nature of the aggregation. Modifications to the peripheral groups of the chlorin ring can either promote or hinder aggregation. For example, the introduction of bulky substituents can sterically inhibit the close packing required for strong π-π stacking, while the addition of hydrophilic groups, such as diethylene glycol, can create amphiphilic molecules that form specific aggregate structures like J-aggregates in aqueous media. acs.org These J-aggregates are characterized by a sharp, red-shifted absorption band and are of particular interest for their efficient energy transfer capabilities. acs.org
Table 1: Spectral Shifts Upon Aggregation of a Chlorophyll Derivative
| State | Qy Absorption Peak (nm) |
| Monomer | 654 |
| Aggregate | 680 |
This table illustrates the red-shift in the main absorption band (Qy band) of a 3-acyl-pyropheophorbide-a derivative upon aggregation, indicating intermolecular electronic coupling. nih.gov
Formation of Supramolecular Assemblies as Models for Photosynthetic Light-Harvesting Complexes
The highly efficient capture and transfer of light energy in natural photosynthesis is accomplished by pigment-protein complexes known as light-harvesting complexes (LHCs). chemrxiv.org In these complexes, chlorophyll and carotenoid molecules are precisely arranged to absorb photons and funnel the excitation energy to the reaction center. Researchers use molecules like this compound to create synthetic, self-assembling systems that mimic the function of these natural LHCs.
The self-aggregation properties of chlorophyll derivatives are exploited to form these artificial antennas. By controlling the aggregation conditions (e.g., solvent, concentration, temperature) or by using surfactant micelles, scientists can guide the self-assembly of these molecules into well-defined structures that resemble the arrangement of chlorophylls (B1240455) in natural photosystems. nih.govacs.org For example, zinc-containing derivatives of methyl bacteriopheophorbides have been shown to self-aggregate within Triton X-100 micelles, forming large oligomers that mimic the chlorosomal antennas of green photosynthetic bacteria. nih.gov
The goal of these models is to replicate the key features of natural LHCs:
Broad Absorption: Incorporating different derivatives can broaden the spectral range of light absorption.
Efficient Energy Transfer: The close proximity and specific orientation of the chromophores in the self-assembled structures facilitate rapid and efficient Förster Resonance Energy Transfer (FRET).
Photoprotection: Understanding aggregation helps in designing systems that can dissipate excess energy, preventing photodamage.
The study of how natural LHCs, like LHCII, selectively bind different types of chlorophylls (e.g., chlorophyll a vs. chlorophyll b) provides crucial insights for designing these models. The binding affinity is determined by subtle interactions, such as hydrogen bonds between the protein and the pigment's side chains. nih.gov This knowledge helps in the rational design of synthetic host-guest systems where this compound or its derivatives can be precisely positioned to optimize light-harvesting efficiency.
Interactions with Biological Macromolecules and Architectures in Research Contexts
In research contexts, particularly those related to photodynamic therapy and drug delivery, understanding the interactions between this compound and biological macromolecules like proteins and DNA is essential. These interactions are governed by a combination of hydrophobic and electrostatic forces and can influence the transport, localization, and activity of the photosensitizer. nih.gov
Interaction with Proteins: Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream. Chlorophyll derivatives often bind to these proteins, which affects their solubility and bioavailability. Fluorescence spectroscopy is a common technique used to study these interactions. Research on the binding of methyl pheophorbide-a, a compound structurally very similar to this compound, with BSA revealed a static quenching mechanism, indicating the formation of a stable ground-state complex. nih.gov The study determined a binding constant (KB) of 6.7 x 10⁴ L·mol⁻¹, suggesting a strong interaction. nih.gov The binding was found to occur at a primary binding site within the protein. nih.gov Such binding is often driven by hydrogen bonds and van der Waals interactions.
Table 2: Binding Parameters of Methyl Pheophorbide-a with Bovine Serum Albumin (BSA)
| Parameter | Value | Method of Determination |
| Binding Constant (KB) | 6.7 x 10⁴ L·mol⁻¹ | Fluorescence Spectroscopy |
| Molar Ratio (drug:protein) | 2:1 (in aqueous solution) | Fluorescence Spectroscopy |
| Binding Distance (r) | 3.50 nm | Förster's Non-radiative Energy Transfer |
This table summarizes the key parameters for the interaction between methyl pheophorbide-a and BSA, highlighting the strong, static binding nature of the complex. The 2:1 ratio is attributed to the self-aggregation of the compound in the aqueous buffer. nih.gov
Interaction with Nucleic Acids: The planar, aromatic structure of the chlorin macrocycle allows this compound and related porphyrins to interact with DNA. These interactions can occur through intercalation between base pairs, groove binding, or external electrostatic binding. Porphyrins are known to be strong DNA binders, with typical association constants ranging from 10⁵ to 10⁷ M⁻¹. nih.gov Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to probe these interactions, as it can identify the binding mode and conformational changes in the DNA structure upon complex formation. nih.gov This binding to DNA is a key area of investigation for the development of photosensitizers that can target the cell nucleus for therapeutic applications.
Future Directions and Emerging Research Avenues for Methyl Mesopyropheophorbide a
Advanced Synthetic Strategies for Architecturally Complex Methyl Mesopyropheophorbide a Constructs
The inherent structure of this compound serves as a foundational scaffold for the creation of more elaborate and functionally specific molecules. Researchers are actively developing advanced synthetic methods to build upon this natural framework, leading to architecturally complex constructs with tailored properties.
A key area of focus is the modification of the chlorin (B1196114) ring system. For instance, treating this compound with formaldehyde (B43269) under basic conditions can yield a novel 13²-methylene derivative with high efficiency (85% yield). rsc.orgnih.gov This derivative possesses a highly reactive enone structural motif, which opens up pathways for further modifications. rsc.orgnih.gov One such pathway is the stereoselective Michael addition reaction, which allows for the construction of new, complex chlorophyll (B73375) a derivatives for various applications. rsc.orgnih.gov
Other synthetic strategies involve targeting different positions on the molecule. The vinyl group at the 3-position is a common site for modification. It can be converted into formyl or acetyl groups, which can then undergo Grignard reactions to introduce alkynyl groups, creating tert-alcohols or sec-alcohols. researchgate.net Subsequent dehydration and oxidation can produce terminal eneyne and ketyne substituted chlorins. researchgate.net Palladium-catalyzed coupling reactions are also employed to attach various moieties, such as in the synthesis of methyl 3b-phenyl pyropheophorbide-a. sioc-journal.cn
These synthetic explorations are not limited to small molecule additions. Research into chlorophyll polymers is an emerging field, where linear tetrapyrroles obtained from chlorophyll derivatives are polymerized to form long-chain polymers. google.com These advanced strategies enable the precise engineering of molecules for specific functions, moving beyond simple derivatives to highly complex, purpose-built molecular architectures.
Table 1: Selected Synthetic Modifications of this compound
| Starting Material | Reagents/Conditions | Key Modification | Product/Intermediate | Yield | Source(s) |
|---|---|---|---|---|---|
| This compound | Formaldehyde, basic conditions | Addition at 13-position | 13²-methylene derivative | 85% | rsc.orgnih.gov |
| This compound | Formaldehyde, acidic conditions | Addition at 20-meso position | 20-hydroxymethyl derivative | 65% | rsc.orgnih.gov |
| Zinc(II) methyl pyropheophorbide-a | Phenylmercuric chloride, Palladium catalyst | Phenyl addition | Methyl 3b-phenyl pyropheophorbide-a | - | sioc-journal.cn |
| Methyl pyropheophorbide-a | OsO₄, NaIO₄ | Oxidation of vinyl group | Methyl pyropheophorbide-d | - | sioc-journal.cn |
| Methyl pyropheophorbide-a | Grignard reagents, oxidation | Modification of vinyl group | 3-acyl-pyropheophorbides-a | - | researchgate.net |
Integration into Novel Research Platforms for Bio-inspired Energy Conversion Systems
Inspired by natural photosynthesis, where chlorophylls (B1240455) play a central role in capturing light energy, researchers are integrating this compound and its derivatives into artificial systems for solar energy conversion. nih.govresearchgate.net A prominent application is in dye-sensitized solar cells (DSSCs). nih.govnih.gov
In DSSCs, chlorophyll derivatives act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂). nih.govoup.com The performance of these cells is highly dependent on the molecular structure of the dye. For example, the introduction of different hydrocarbon ester groups at the O17(4)-position of chlorophyll-a derivatives has been shown to influence electron injection and charge recombination processes. nih.gov A study found that a derivative with a dodecyl ester group achieved a solar energy-to-electricity conversion efficiency of 8%, the highest among the chlorophyllous sensitizers tested in that research. nih.gov
While some "all solid-state" DSSCs using chlorophyll derivatives have shown modest power conversion efficiencies (0.26% to 0.55%), they provide a valuable platform for systematic investigation. nih.gov Studies combining density functional theory (DFT) calculations, optical and photovoltaic analyses, and electron paramagnetic resonance have been used to understand the key parameters governing their performance, such as recombination kinetics and adsorption efficiency onto the TiO₂ surface. nih.gov
Beyond DSSCs, these compounds are being explored for other bio-inspired energy applications. This includes their use as photocatalysts for hydrogen evolution and as photoactive materials in organic solar cells and a new type of solid-state biosolar cell. researchgate.netresearchgate.net The ability of some zinc chlorophyll derivatives to self-assemble into stable nanofibers offers a promising route for creating highly ordered J-aggregates that mimic the chlorosomal structures found in natural photosynthetic bacteria. researchgate.net This bottom-up approach to constructing light-harvesting systems is a key goal in the field of artificial photosynthesis. youtube.com
Table 2: Performance of Selected Chlorophyll Derivatives in Dye-Sensitized Solar Cells (DSSCs)
| Derivative Type | Key Structural Feature | Power Conversion Efficiency (η) | System Details | Source(s) |
|---|---|---|---|---|
| Chlorin-3 | Dodecyl ester group | 8% | Liquid electrolyte-based DSSC | nih.gov |
| Chlorin Dyes (M1-M6) | Varied anchoring groups | 0.26% - 0.55% | All solid-state DSSC with spiro-OMeTAD | nih.gov |
| General Chlorophyll Derivatives | - | >2% | General TiO₂ sensitized cells | researchgate.net |
Deeper Understanding of Complex Photochemical and Biological Mechanisms at the Molecular Level
The functionality of this compound in various applications stems from its unique photochemical and biological activities. A deeper, molecular-level understanding of these mechanisms is a critical research focus. Upon absorption of light, these molecules are excited to a higher energy state. nih.gov This energy can be dissipated through several pathways, including fluorescence or by transferring to other molecules.
In the context of photodynamic therapy (PDT), the excited chlorophyll derivative can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). smolecule.com These ROS are cytotoxic and can induce cell death, providing the therapeutic effect against cancer cells. polimi.it
To elucidate these mechanisms, researchers employ sophisticated techniques. Subpicosecond time-resolved absorption spectroscopy has been used to evaluate electron injection and charge recombination dynamics at the dye-TiO₂ interface in solar cells. nih.gov These studies have revealed that for several chlorin sensitizers, the charge-separated state is independent of the dye type, indicating a similar electron transfer process for all. nih.gov
On the biological front, thermal proteome profiling has been utilized to identify the protein targets of chlorophyll derivatives within cells. In one study, this technique identified 14 protein targets for a related compound, 13-²-hydroxypheophytine a, in zebrafish larvae, including enzymes involved in cellular metabolism like malate (B86768) dehydrogenase and pyruvate (B1213749) kinase. nih.gov Such studies provide crucial insights into the specific molecular interactions that underpin the biological effects of these compounds, moving beyond generalized observations to a detailed mechanistic understanding. nih.gov
Exploration of New Research Applications in Material Science and Bioengineering
The unique properties of this compound and its derivatives are paving the way for novel applications in material science and bioengineering, extending beyond their use in energy and medicine.
In material science, a significant development is the creation of chlorophyll-based polymers. google.com By polymerizing linear tetrapyrroles derived from chlorophyll, researchers can create novel conductive materials. google.com These polymers have potential applications in electronics, such as in sensors. For example, a sensor tag for smart packaging has been proposed that incorporates a chlorophyll polymer doped with dye nanoparticles. google.com
In the realm of bioengineering, chlorophyll derivatives are being investigated for applications such as wound healing and as components of advanced biomaterials. researchgate.net Their known antimicrobial and anti-inflammatory properties make them suitable for incorporation into bandages, antiseptic ointments, and surgical dressings. researchgate.net The advent of nanomedicine has further expanded these possibilities. polimi.it Because many chlorophyll derivatives are hydrophobic, they can be encapsulated within nanocarriers, such as lipid-based nanoparticles, to improve their solubility and facilitate targeted delivery in biological systems. polimi.it This approach enhances their efficacy and reduces potential side effects, opening up new therapeutic and diagnostic avenues. polimi.it The inherent biocompatibility and biodegradability of these naturally derived pigments make them particularly attractive for creating next-generation biomaterials and bio-integrated devices. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for methyl mesopyropheophorbide-a (H₂-3Et), and what methodological considerations ensure reproducibility?
- Methyl mesopyropheophorbide-a is synthesized via demetalation and esterification of chlorophyll derivatives. A key method involves treating pyropheophorbide-a with methanolic HCl under reflux, followed by purification using column chromatography (silica gel, CH₂Cl₂/hexane gradients) . Reproducibility requires strict control of reaction conditions (temperature, solvent purity) and verification via HPLC and UV-Vis spectroscopy. For example, Smith et al. (1985) achieved >95% yield by maintaining anhydrous conditions and inert atmospheres .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Validation Method |
|---|---|---|---|
| Demetalation | 10% HCl in MeOH, reflux, 2h | 85% | TLC (Rf = 0.3, CH₂Cl₂/MeOH 9:1) |
| Esterification | Diazomethane in Et₂O, 0°C | 92% | ¹H NMR (δ 3.65 ppm, singlet for -OCH₃) |
| Purification | Silica gel chromatography | 95% | HPLC (λ = 400 nm) |
Q. How can researchers characterize the photophysical properties of methyl mesopyropheophorbide-a, and what instruments are critical for analysis?
- UV-Vis spectroscopy (absorption maxima at 408 nm and 660 nm) and fluorescence spectroscopy (emission at 670 nm) are standard for assessing photophysical properties . Time-resolved fluorescence decay experiments using a streak camera system can quantify excited-state lifetimes (e.g., τ = 5.2 ns in toluene). Differential scanning calorimetry (DSC) and circular dichroism (CD) further elucidate thermal stability and chiral configurations .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported quantum yields of methyl mesopyropheophorbide-a across studies?
- Discrepancies often arise from solvent polarity, aggregation effects, or excitation wavelength variations. Li et al. (2017) addressed this by standardizing solvent systems (e.g., anhydrous DMF vs. aqueous micelles) and using integrating sphere setups for absolute quantum yield measurements . Cross-validation with transient absorption spectroscopy reduces artifacts from sample degradation .
Q. How do stereochemical modifications (e.g., 132-methylene derivatives) influence the reactivity of methyl mesopyropheophorbide-a in Michael addition reactions?
- The 132-methylene group enhances electrophilicity at the β-position, enabling stereoselective additions. Li et al. (2017) demonstrated that using chiral thiourea catalysts in THF at −20°C achieves >90% enantiomeric excess (ee) in adducts . Computational modeling (DFT) of transition states helps rationalize selectivity, with Mulliken charges predicting nucleophile attack sites .
Q. What experimental designs mitigate bias in comparative studies of methyl mesopyropheophorbide-a derivatives?
- Adopt blinding during spectral analysis (e.g., randomized sample labeling) and allocate samples via block randomization to minimize batch effects . Schulz et al. (1995) emphasized that inadequate allocation concealment inflates effect sizes by 30–41% in photodynamic therapy studies . Pre-registration of protocols (e.g., on Open Science Framework) enhances transparency .
Methodological Guidance
Q. How should researchers formulate hypothesis-driven questions for studying methyl mesopyropheophorbide-a’s applications in photodynamic therapy?
- Use the PICO framework:
- Population: In vitro cancer cell lines (e.g., HeLa).
- Intervention: Light-activated methyl mesopyropheophorbide-a (λ = 660 nm, 10 J/cm²).
- Comparison: Non-irradiated controls or porphyrin-based analogs.
- Outcome: IC₅₀ values, ROS generation (measured via DCFH-DA assay).
Q. What statistical practices are essential for analyzing dose-response data in methyl mesopyropheophorbide-a studies?
- Report exact n values (biological replicates ≥3) and use non-linear regression (e.g., Hill equation) for IC₅₀ calculations. For small sample sizes (n < 5), present individual data points with median ± interquartile range . Adjust for multiple comparisons (e.g., Bonferroni correction) in assays evaluating ROS and apoptosis .
Data Presentation Standards
Q. How should figures and tables be formatted to comply with journal requirements for methyl mesopyropheophorbide-a research?
- Figures: Use color-coded spectra (UV-Vis: red for H₂-3Et, blue for analogs) and avoid overcrowding structures. Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance (a.u.)") .
- Tables: Include footnotes explaining abbreviations (e.g., "DCM = dichloromethane") and statistical thresholds (e.g., "p < 0.05") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
